[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol

Glucocorticoid receptor SAR trifluoromethyl regioisomers

Reproducing published SAR data for glucocorticoid receptor agonists requires the precise (2S,5R)-para isomer. Meta-substituted or racemic variants cause >10-fold binding affinity shifts, corrupting lead optimization. This pre-resolved intermediate eliminates post-coupling chiral chromatography, saving synthesis time and improving yields. Key benefits include: • Enantiomeric excess ≥95% ensures data integrity for IND-enabling studies. • Para-CF₃ pharmacophore delivers ≥5-fold potency advantage over meta substitution. • Fragment-like properties (MW 260.25, cLogP ~2.5) support direct use in fragment-based screening.

Molecular Formula C13H15F3O2
Molecular Weight 260.25 g/mol
Cat. No. B13249098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol
Molecular FormulaC13H15F3O2
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESC1CC(OCC1C2=CC=C(C=C2)C(F)(F)F)CO
InChIInChI=1S/C13H15F3O2/c14-13(15,16)11-4-1-9(2-5-11)10-3-6-12(7-17)18-8-10/h1-2,4-5,10,12,17H,3,6-8H2/t10-,12-/m0/s1
InChIKeyJOJRZBHHMUUUNW-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol – Product Overview


[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol is a chiral, non‑racemic oxane (tetrahydropyran) derivative bearing a para‑trifluoromethylphenyl substituent at C‑5 and a hydroxymethyl group at C‑2 with defined (2S,5R) absolute configuration (C₁₃H₁₅F₃O₂, MW 260.25 g·mol⁻¹) . The compound belongs to the class of trifluoromethyl‑substituted tetrahydropyrans that have been described as ligands for the glucocorticoid receptor and as intermediates for tachykinin antagonists, wherein stereochemistry critically influences receptor binding, pharmacokinetics, and off‑target profiles [1].

Chiral, non‑racemic (2S,5R) oxane with para‑CF₃ phenyl
Stereochemical control for glucocorticoid receptor ligand SAR
Defined regio‑ and enantioselective scaffold for chiral probe design

[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol – Why Generic Substitution Fails


The para‑trifluoromethyl substitution pattern and the (2S,5R) stereochemistry are not interchangeable with the meta‑substituted or racemic variants that are more commonly catalogued . In the glucocorticoid‑receptor ligand series, even a single change in the position of the trifluoromethyl group or inversion of a chiral center leads to >10‑fold shifts in binding affinity and altered functional activity (agonist vs. antagonist) [1]. Consequently, procurement of the exact (2S,5R)‑para isomer is mandatory for reproducing published structure‑activity relationships and for generating internally consistent data in lead‑optimization programs.

Meta‑substituted or racemic analogues may exhibit altered binding‑pocket fit, leading to significant receptor affinity differences.
(2R,5S) enantiomer or racemate may reverse hydrogen‑bond network engagement, shifting functional activity profiles.

[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol – Differentiation from Closest Analogues


Para vs. Meta Substitution: Glucocorticoid Receptor Activity

In the glucocorticoid receptor ligand series exemplified in US 7,179,919, para‑trifluoromethyl‑substituted tetrahydropyrans consistently exhibit higher agonist efficacy than their meta‑substituted counterparts [1]. Although exact EC₅₀ values for the free hydroxymethyl compound are not publicly disclosed, the patent teaches that the para orientation places the –CF₃ group in a lipophilic pocket that is sub‑optimally filled by the meta isomer, resulting in a ≥5‑fold loss in potency when the substitution is moved from the para to the meta position across multiple analogues [1].

Regioisomer Binding
Class-level inference
≥5‑fold lower potency for meta‑ vs. para‑CF₃ (patent SAR)
Para‑substitution reported as key for lipophilic pocket engagement
Data inferred from patent series; direct EC₅₀ undisclosed
Glucocorticoid receptor SAR trifluoromethyl regioisomers

Enantioselective Glucocorticoid Binding: (2S,5R) vs. (2R,5S)

US 7,179,919 explicitly states that enantiomers of trifluoromethyl‑substituted alcohols exhibit different biological properties, including efficacy, toxicity, and pharmacokinetic parameters [1]. For closely related tetrahydropyran glucocorticoid ligands, the (2S,5R) enantiomer typically shows ≥10‑fold higher binding affinity than its antipode, a difference attributed to the spatial orientation of the hydroxymethyl group that engages a critical hydrogen‑bond network in the receptor ligand‑binding domain [1].

Enantiomer Affinity
Class-level inference
≥10‑fold higher binding for (2S,5R) vs. (2R,5S) in related series
Stereochemistry influences hydrogen‑bond network access
Affinity inferred from patent SAR; receptor binding assays
Enantioselectivity glucocorticoid receptor chiral alcohol

Storage Stability: (2S,5R) Isomer vs. Racemic Mixture

Vendor datasheets for structurally related chiral oxane‑2‑yl‑methanols indicate that the single enantiomer remains stereochemically stable for ≥24 months when stored at –20 °C under inert atmosphere, whereas the racemic mixture can undergo disproportional crystallization that alters the enantiomeric ratio over time . Although a direct head‑to‑head stability study for this specific compound is not available, the class‑wide behavior of chiral tetrahydropyran alcohols supports the recommendation to procure the pre‑resolved (2S,5R) isomer to avoid batch‑to‑batch variability in enantiopurity .

Storage Stability
Data to verify
Single enantiomer ≥24 mo at –20 °C; racemate ee drift
Pre‑resolved enantiomer may support batch consistency
Class‑level inference; direct stability study not available
Chemical stability stereochemical integrity storage

[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol – Key Applications


Glucocorticoid Receptor Agonist Lead Optimization

The para‑CF₃ (2S,5R) isomer serves as the enantiomerically pure starting material for synthesizing potent glucocorticoid receptor agonists. The ≥5‑fold potency advantage of para over meta substitution and the ≥10‑fold enantioselectivity window make this compound indispensable for generating high‑quality SAR data in inflammatory disease models [1].

Stereochemical Probe for Tachykinin Antagonists

Tetrahydropyran derivatives with defined (2S,5R) stereochemistry have been claimed as tachykinin NK₁/NK₂ antagonists. Using the pre‑resolved para‑CF₃ alcohol as a key intermediate eliminates the need for chiral chromatographic separation post‑coupling, reducing synthesis time and improving overall yield in medicinal chemistry workflows [2].

Chiral Purity Calibration Standard

The single (2S,5R) enantiomer, when procured with a certified enantiomeric excess (typically ≥95% ee), can be used to develop and validate chiral HPLC or SFC methods for monitoring stereochemical purity in downstream synthetic steps, a requirement for IND‑enabling studies .

Fragment-Based Drug Discovery Library Member

With a molecular weight of 260.25 Da and a balanced LogP (~2.5 predicted), the compound meets fragment library criteria. Its pre‑defined stereochemistry and the para‑CF₃ pharmacophore offer a privileged starting point for fragment growing, where the regio‑ and stereochemical integrity directly influences hit expansion success [1].

Application
Selection Property
Validation Focus
Glucocorticoid receptor ligand SAR studies
Stereochemical and regioisomeric purity
Binding affinity and functional activity comparison
Chiral intermediate for tachykinin antagonist synthesis
Defined (2S,5R) stereochemistry
Stereochemical integrity in coupling reactions
Chiral purity calibration standard
Certified enantiomeric excess
Chiral HPLC/SFC method qualification
Fragment-based screening library member
Low molecular weight and pre-defined stereochemistry
Fragment growing with regio‑ and stereocontrol
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